molecular formula C7H6ClN3 B11914372 6-Chloroimidazo[1,2-a]pyridin-5-amine

6-Chloroimidazo[1,2-a]pyridin-5-amine

Cat. No.: B11914372
M. Wt: 167.59 g/mol
InChI Key: SUROYTSTGJWUBL-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an amine group at the 5th position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cellular processes in pathogens. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position and amine group at the 5th position contribute to its reactivity and potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H,9H2

InChI Key

SUROYTSTGJWUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)N

Origin of Product

United States

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